4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
89221-08-9 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1-ethyltriazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-10(12-13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
InChI Key |
OUTBFHSRDZLMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 1 Ethyl 1h 1,2,3 Triazol 4 Yl Aniline Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped out.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the number and type of hydrogen and carbon atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
For 4-(1-ethyl-1H-1,2,3-triazol-4-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the triazole ring proton, and the aromatic protons of the aniline (B41778) moiety. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. oregonstate.edu The triazole ring proton (H-5) appears as a sharp singlet, a characteristic feature for 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The protons on the aniline ring generally appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. researchgate.net The amine (-NH₂) protons usually present as a broad singlet. libretexts.org
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts for the ethyl carbons, the triazole ring carbons (C-4 and C-5), and the four distinct carbons of the p-substituted aniline ring can be predicted based on data from analogous structures. researchgate.netznaturforsch.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH₂- (Ethyl) | Carbon, Hydrogen | ~4.4 (quartet) | ~45-55 |
| -CH₃ (Ethyl) | Carbon, Hydrogen | ~1.5 (triplet) | ~14-16 |
| H-5 (Triazole) | Hydrogen | ~8.0 (singlet) | - |
| C-4 (Triazole) | Carbon | - | ~145-148 |
| C-5 (Triazole) | Carbon | - | ~118-122 |
| C-1' (Aniline, C-N) | Carbon | - | ~125-130 |
| C-2'/C-6' (Aniline) | Carbon, Hydrogen | ~7.5 (doublet) | ~120-122 |
| C-3'/C-5' (Aniline) | Carbon, Hydrogen | ~6.7 (doublet) | ~114-116 |
| C-4' (Aniline, C-NH₂) | Carbon | - | ~145-148 |
| -NH₂ | Hydrogen | ~3.7 (broad singlet) | - |
Note: Predicted values are based on literature data for analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments establish correlations between nuclei, confirming the molecular skeleton assembled from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the triazole H-5 proton signal would correlate with the C-5 carbon signal. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:
From the ethyl -CH₂- protons to the triazole C-5.
From the triazole H-5 proton to the triazole C-4 and the aniline C-1'.
From the aniline H-2'/H-6' protons to the triazole C-4 and the aniline C-4'. rsc.org
These combined 2D techniques provide a definitive map of the atomic connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula. For this compound (C₁₀H₁₂N₄), the expected monoisotopic mass is 188.1062 Da. uni.lu HRMS analysis would typically look for the protonated molecular ion [M+H]⁺.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₄⁺ | 189.11348 |
Source: Predicted m/z value. uni.lu
The fragmentation pattern observed in MS/MS experiments can further confirm the structure. A characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org Other fragmentations could involve the cleavage of the ethyl group or fragmentation of the aniline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the aniline and triazole moieties, as well as the aliphatic ethyl group.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450–3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3150–3050 | C-H stretch | Aromatic (Aniline, Triazole) |
| 2980–2850 | C-H stretch | Aliphatic (Ethyl group) |
| 1650–1580 | N-H bend | Primary amine (-NH₂) |
| 1600–1450 | C=C stretch | Aromatic ring |
| 1335–1250 | C-N stretch | Aromatic amine |
| 1250–1000 | Ring vibrations | Triazole ring |
Note: Frequencies are based on typical ranges found in the literature for similar functional groups. wikieducator.orgorgchemboulder.comrsc.orgresearchgate.net
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine. libretexts.orgorgchemboulder.com Vibrations associated with the triazole ring itself are also expected, though they can be complex and overlap with other signals. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound is not publicly available, data from closely related 1-aryl-4-substituted-1,2,3-triazole analogs can provide valuable insights into its expected solid-state conformation. jyu.firesearchgate.netresearchgate.net
Key structural features would include:
Bond Lengths and Angles: The bond lengths within the aniline and ethyl fragments are expected to be within normal ranges. The C-N and N-N bond lengths within the 1,2,3-triazole ring are characteristic of this heterocyclic system.
Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by hydrogen bonds involving the amine protons as donors and the triazole nitrogen atoms as acceptors. π-π stacking interactions between the aromatic rings are also a common feature in the crystal packing of such compounds. researchgate.net
Mechanistic Investigations of 4 1 Ethyl 1h 1,2,3 Triazol 4 Yl Aniline Formation and Reactivity
Elucidating Reaction Pathways in Triazole Synthesis
The formation of the 1,4-disubstituted 1,2,3-triazole core of 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high efficiency, reliability, and specificity. nih.gov It represents a significant acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures and yields a mixture of regioisomers. organic-chemistry.org The copper-catalyzed pathway proceeds under mild conditions and transforms terminal alkynes, such as 4-ethynylaniline, and organic azides, like ethyl azide (B81097), exclusively into the 1,4-disubstituted 1,2,3-triazole product. nih.govnih.gov
The reaction is generally insensitive to aqueous conditions and a wide pH range (4 to 12), tolerating a broad array of functional groups, which is a testament to its versatility. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent, commonly sodium ascorbate (B8700270), which also prevents unwanted oxidative homocoupling of the alkyne. nih.govorganic-chemistry.org
The mechanism of the CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise pathway involving several key copper-containing intermediates.
Formation of Copper(I) Acetylide: The initial step involves the reaction of the terminal alkyne (4-ethynylaniline) with the Cu(I) catalyst. This step is facilitated by the mild acidity of the terminal alkyne proton. Computational studies on the reaction between propyne (B1212725) and a copper catalyst calculated this step to be exothermic, indicating its facility. nih.gov This results in the formation of a copper(I) acetylide intermediate, a crucial component of the productive reaction mechanism. nih.gov The presence of ligands, such as amines or N-heterocyclic carbenes (NHCs), can stabilize the copper(I) center and prevent the formation of unreactive polynuclear copper acetylide clusters. nih.govnih.gov
Coordination and Metallacycle Formation: The organic azide (ethyl azide) then coordinates to the copper acetylide complex. DFT calculations suggest that a simple coordination of copper to the alkyne does not accelerate a traditional 1,3-dipolar cycloaddition. organic-chemistry.org Instead, the currently accepted mechanism involves the formation of an unusual six-membered copper metallacycle intermediate. organic-chemistry.org Several studies propose that this step is facilitated by a dinuclear copper acetylide species, where one copper atom is σ-bound to the acetylide and a second copper atom acts as a π-bound donor ligand, coordinating the azide. organic-chemistry.orgacs.org This dicopper intermediate is believed to be more active than its monomeric counterpart. acs.org
Ring Contraction and Aromatization: The six-membered metallacycle undergoes ring contraction to form a triazolyl-copper derivative. organic-chemistry.org This step is followed by protonolysis, often from a mild acid source in the reaction medium (like an amine buffer or the alkyne itself), which cleaves the copper-carbon bond. organic-chemistry.org This final step releases the 1,4-disubstituted 1,2,3-triazole product, this compound, and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org
| Intermediate Species | Description | Role in Synthesis |
| Copper(I) Acetylide | Formed from the reaction of a terminal alkyne with a Cu(I) salt. nih.gov | The primary nucleophilic species that reacts with the azide. nih.gov |
| π-Alkyne Copper Complex | An initial, transient complex formed before the acetylide. nih.gov | Precursor to the formation of the more stable σ-bound copper acetylide. nih.gov |
| Six-Membered Copper Metallacycle | Formed after the azide coordinates to a dinuclear copper acetylide complex. organic-chemistry.org | The key intermediate that determines the regiochemical outcome of the reaction. organic-chemistry.org |
| Triazolyl-Copper Derivative | A transient species formed after the metallacycle contracts. organic-chemistry.org | The immediate precursor to the final triazole product before protonolysis. organic-chemistry.org |
The catalytic cycle for the CuAAC synthesis of this compound is a well-coordinated sequence of events, with dinuclear copper species now widely considered to be the catalytically relevant entities.
The cycle begins with the active Cu(I) catalyst, often stabilized by ligands. While various ligands are effective, N-heterocyclic carbenes (NHCs) and polydentate amines have proven highly efficient in stabilizing the catalyst and enhancing reaction rates. nih.govacs.org
Proposed Dinuclear Catalytic Cycle:
Catalyst Activation & Acetylide Formation: The cycle starts with a Cu(I) complex. Two of these complexes react with the terminal alkyne (4-ethynylaniline) to form a dinuclear copper acetylide intermediate. acs.org
Azide Coordination: The azide (ethyl azide) then coordinates to one of the copper centers in the dinuclear acetylide complex. organic-chemistry.orgacs.org
Cyclization: The coordinated azide undergoes cyclization with the acetylide, passing through the six-membered metallacycle transition state to form the copper-triazolide intermediate. organic-chemistry.org The involvement of two copper atoms is believed to lower the activation energy for this step compared to a mononuclear pathway. acs.org
Protonolysis & Product Release: The copper-triazolide is then protonated. This step breaks the C-Cu bond, releasing the final this compound product and regenerating the dinuclear Cu(I) catalyst, which can then enter a new cycle. organic-chemistry.orgacs.org
The stability of the Cu(I) oxidation state is critical. It is thermodynamically less stable than Cu(0) and Cu(II) and can undergo disproportionation or oxidation to the inactive Cu(II) state. nih.gov The use of reducing agents like sodium ascorbate or the presence of a Cu(0) source (like a copper wire) helps maintain the necessary concentration of the catalytically active Cu(I) species. nih.govorganic-chemistry.org
Understanding Regioselectivity and Stereoselectivity in Synthesis
A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov The uncatalyzed thermal cycloaddition of an azide and a terminal alkyne results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.govnih.gov In stark contrast, the copper-catalyzed reaction yields only the 1,4-disubstituted isomer, in this case, this compound. nih.gov
This high regioselectivity is a direct consequence of the stepwise, metal-mediated mechanism. The initial formation of the copper acetylide intermediate places the copper atom at the terminal carbon of the alkyne. The subsequent coordination of the azide and the formation of the six-membered metallacycle intermediate locks the reactants into an arrangement that can only lead to the 1,4-isomer upon ring contraction and protonolysis. organic-chemistry.org Alternative catalytic systems, such as those using ruthenium, can favor the formation of the 1,5-regioisomer, highlighting the pivotal role of the metal catalyst in directing the reaction outcome. nih.govnih.gov
In the synthesis of the achiral molecule this compound from achiral precursors, stereoselectivity is not a factor. However, if either the alkyne or the azide possessed a chiral center, the reaction would proceed to give the corresponding chiral triazole product. The CuAAC reaction is widely used in the synthesis of chiral molecules and complex natural products, where maintaining the stereochemical integrity of the starting materials is paramount. acs.org
| Catalyst System | Predominant Regioisomer | Mechanistic Rationale |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Concerted 1,3-dipolar cycloaddition with similar activation energies for both pathways. nih.gov |
| Copper(I) | Exclusively 1,4-disubstituted | Stepwise mechanism via a copper acetylide intermediate, which directs the azide to the internal carbon of the original alkyne. nih.govorganic-chemistry.org |
| Ruthenium(II) | Predominantly 1,5-disubstituted | Proceeds via oxidative coupling to form a six-membered ruthenacycle intermediate with different bond connectivity. organic-chemistry.orgnih.gov |
| Zinc(II) | 1,5-disubstituted | Reaction proceeds via a zinc acetylide, but the subsequent attack of the azide leads to a different six-membered intermediate. nih.gov |
Mechanistic Studies of Post-Synthetic Functionalization
The 1,2,3-triazole ring, once formed, is generally stable but can be functionalized through "post-click" modifications. These strategies allow for the diversification of the core structure of this compound. acs.org
Mechanistic studies have focused on several key areas:
C-H Functionalization: The C-H bond at the 5-position of the triazole ring (the carbon adjacent to the aniline-substituted carbon) is a primary target for functionalization. Palladium or rhodium-catalyzed reactions can be used to introduce aryl, alkyl, or other groups at this position. The mechanism typically involves directed C-H activation, where the N3 nitrogen of the triazole ring coordinates to the metal catalyst, positioning it to break the adjacent C-H bond. This forms a metallacyclic intermediate which can then undergo reductive elimination with a coupling partner to form the new C-C bond.
N-Substitution/Alkylation: The aniline (B41778) nitrogen atom in this compound provides a reactive site for further functionalization. Standard reactions such as acylation, alkylation, or sulfonylation can be performed. Mechanistically, these are typically nucleophilic substitution reactions where the lone pair of the aniline nitrogen attacks an electrophilic carbon or sulfur center.
Electrophilic Aromatic Substitution: The aniline ring itself is activated towards electrophilic aromatic substitution. Reactions such as halogenation or nitration can occur, primarily at the positions ortho to the amino group. The amino group is a strong activating, ortho-para director. The mechanism follows the standard pathway of electrophilic attack on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity.
These post-synthetic modifications significantly expand the chemical space accessible from the initial this compound scaffold. acs.org
Computational Approaches in Triazole-Aniline Research: A Focused Analysis
Computational Chemistry Approaches in Triazole Aniline Research
In the exploration of novel therapeutic agents, computational chemistry has become an indispensable discipline for investigating triazole-aniline compounds. These in silico methodologies offer profound insights into the molecular characteristics and interactive behaviors of substances like 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline. By simulating intricate molecular systems, researchers can forecast the interactions of these compounds with biological targets, gauge their stability, and assess their reactivity, thereby streamlining the drug discovery pipeline.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline in laboratory settings?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
- Step 1 : Prepare 4-azidoaniline by reacting 4-nitroaniline with sodium azide under acidic conditions.
- Step 2 : React the azide with ethyl propiolate (or another terminal alkyne) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole ring.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) ensures high purity .
- Key Considerations : Monitor reaction progress via TLC; optimize catalyst loading (0.1–1 mol%) to minimize copper residues.
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of:
- NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.3 ppm, 3H) and quartet (~4.3 ppm, 2H). Aromatic protons (aniline) show splitting patterns consistent with para-substitution.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 203 (C₁₀H₁₁N₄⁺) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, C–N bond distances) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields for CuAAC-derived triazoles?
- Methodological Answer : Contradictions often arise from:
- Oxygen Sensitivity : Cu(I) catalysts oxidize in air; use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may trap byproducts. Compare yields in THF vs. DMSO to identify optimal conditions .
- Control Experiments : Run parallel reactions with standardized azide/alkyne ratios (1:1.2) to isolate variable impacts .
Q. What strategies improve the regioselectivity of triazole formation in this compound synthesis?
- Methodological Answer :
- Catalyst Tuning : Use ligands like TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) and favor 1,4-regioisomers.
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) reduce side reactions (e.g., triazole decomposition) .
- Computational Modeling : DFT calculations predict transition-state energies for competing pathways, guiding experimental optimization .
Q. How does the ethyl substituent on the triazole influence biological activity compared to methyl or hydrogen analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-(1-Methyl-1H-triazol-4-yl)aniline) and test in bioassays (e.g., antimicrobial, enzyme inhibition).
- Lipophilicity Analysis : Measure logP values (e.g., via HPLC) to correlate ethyl’s hydrophobicity with membrane permeability .
- Crystallographic Data : Compare triazole ring conformations to assess steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
